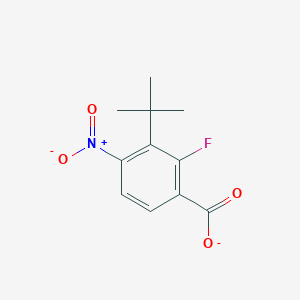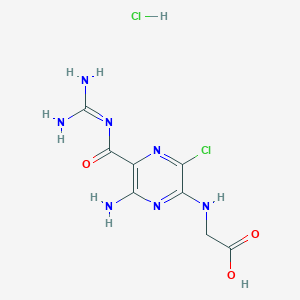
UCD74A Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UCD74A Hydrochloride is a cell-impermeant homolog of UCD38B and acts as an inhibitor of urokinase plasminogen activator (uPA). This compound is primarily used in scientific research due to its specific inhibitory properties.
Méthodes De Préparation
Analyse Des Réactions Chimiques
UCD74A Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
UCD74A Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in cellular studies to inhibit urokinase plasminogen activator, which plays a role in cell migration and tissue remodeling.
Medicine: Investigated for its potential therapeutic effects in conditions where inhibition of urokinase plasminogen activator is beneficial, such as cancer metastasis.
Industry: Utilized in the development of new chemical processes and products.
Mécanisme D'action
UCD74A Hydrochloride exerts its effects by inhibiting urokinase plasminogen activator, which is involved in the conversion of plasminogen to plasmin. This inhibition prevents the breakdown of fibrin clots, thereby affecting processes like cell migration and tissue remodeling. The molecular targets include the active site of urokinase plasminogen activator and associated pathways .
Comparaison Avec Des Composés Similaires
UCD74A Hydrochloride is similar to other inhibitors of urokinase plasminogen activator, such as UCD38B. it is unique due to its cell-impermeant nature, which restricts its action to extracellular targets. This makes it particularly useful in studies where selective inhibition of extracellular urokinase plasminogen activator is required .
Similar Compounds
- UCD38B
- Amiloride derivatives
- Other urokinase plasminogen activator inhibitors
Propriétés
Formule moléculaire |
C8H11Cl2N7O3 |
|---|---|
Poids moléculaire |
324.12 g/mol |
Nom IUPAC |
2-[[6-amino-3-chloro-5-(diaminomethylidenecarbamoyl)pyrazin-2-yl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H10ClN7O3.ClH/c9-4-6(13-1-2(17)18)15-5(10)3(14-4)7(19)16-8(11)12;/h1H2,(H,17,18)(H3,10,13,15)(H4,11,12,16,19);1H |
Clé InChI |
DAXTZYIVXWPBGS-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)NC1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


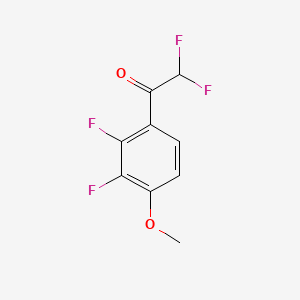
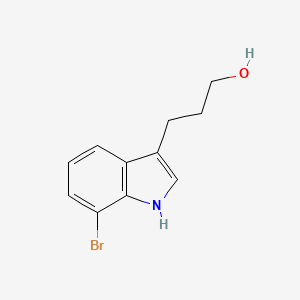
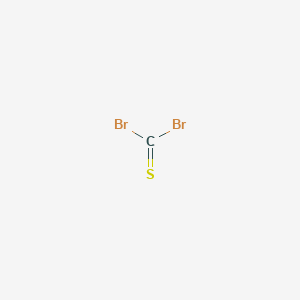
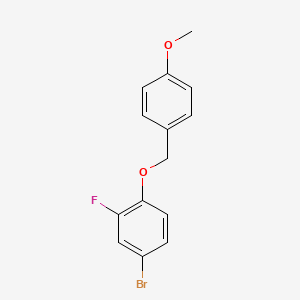
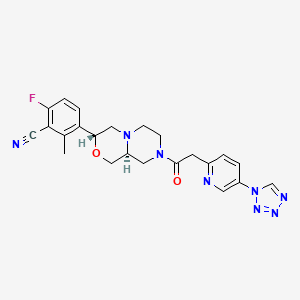
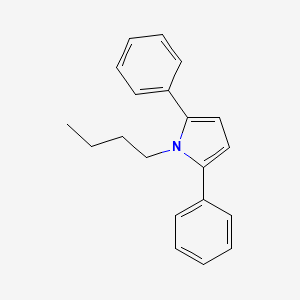
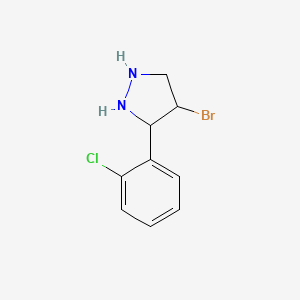
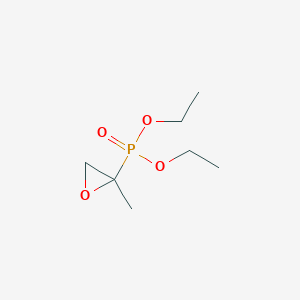
![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14761300.png)
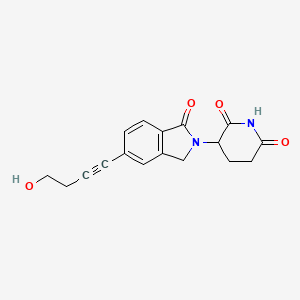
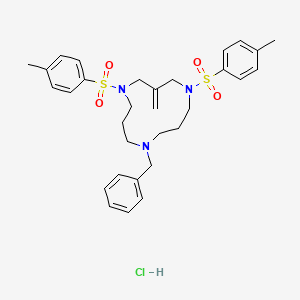
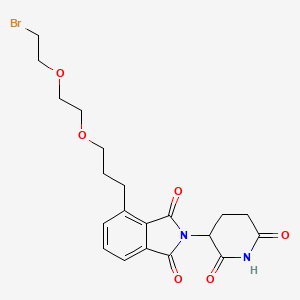
![dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan]](/img/structure/B14761314.png)
